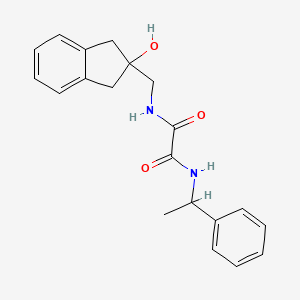

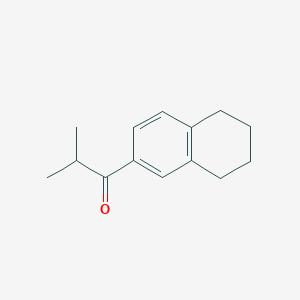

N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(1-phenylethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(1-phenylethyl)oxalamide" is a type of oxalamide derivative. Oxalamides are known to influence the crystallization behavior of poly(hydroxyalkanoate)s (PHAs) by acting as nucleators, which can enhance the crystallization rate of these biopolymers . The presence of phenyl groups in oxalamide compounds has been shown to increase nucleation efficiency and compatibility within the PHA matrix . Additionally, oxalamides have been synthesized through novel synthetic approaches, such as the one-pot synthesis from 3-(2-nitroaryl)oxirane-2-carboxamides, which involves rearrangement sequences to produce both di- and mono-oxalamides .

Synthesis Analysis

The synthesis of oxalamide compounds can be achieved through innovative methods, including acid-catalyzed rearrangements of oxiranes. A novel one-pot synthetic approach has been developed for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which is operationally simple and high yielding . This method provides a new pathway for the synthesis of anthranilic acid derivatives and oxalamides, which could potentially be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of oxalamide derivatives can be characterized using various spectroscopic techniques. For instance, the related compound N-[1-(2-phenylethyl)-4-piperidyl]-N-(1-phenyl-4-pyrazolyl)propanamide has been characterized by 1H- and 13C-NMR spectroscopy, and its crystal structure has been determined through X-ray crystallography . These techniques provide insights into the molecular conformation and supramolecular interactions, which are essential for understanding the behavior of oxalamide compounds.

Chemical Reactions Analysis

Oxalamide compounds can participate in various chemical reactions due to their functional groups. The presence of phenyl groups, as seen in the compound of interest, can influence the reactivity and interaction with other molecules. For example, the phenyl group in oxalamide nucleators has been shown to significantly enhance the crystallization of PHAs . The reactivity of oxalamides can also be tailored through synthetic modifications, as demonstrated by the novel synthetic approaches for their preparation .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxalamide compounds are crucial for their application as nucleators in the crystallization of PHAs. The addition of oxalamide compounds with phenyl groups to PHAs increases the crystallization temperature and crystallinity, while decreasing the isothermal crystallization time . These changes in physical properties indicate that oxalamides can significantly affect the material properties of PHAs, making them more suitable for various applications.

Applications De Recherche Scientifique

Orexin Receptor Antagonism and Sleep Modulation

Research indicates that N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(1-phenylethyl)oxalamide may play a role in sleep modulation through its impact on orexin receptors. The study by Dugovic et al. (2009) found that selective antagonism of orexin receptors, particularly OX2R, initiates and prolongs sleep, implying a potential application of this compound in sleep disorders (Dugovic et al., 2009).

Monoamine-Containing Neurons

The effect of phenylethylamine, a component of the compound , on central and peripheral monoamine-containing neurons was investigated by Fuxe et al. (1967). This research can provide insights into the neurological impact of N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(1-phenylethyl)oxalamide (Fuxe et al., 1967).

Hydroxylation and Chemical Synthesis

Mamedov et al. (2016) detailed a novel synthetic approach for compounds like N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(1-phenylethyl)oxalamide. This study's methodology could be crucial for the efficient synthesis of similar chemical structures (Mamedov et al., 2016).

Water Oxidation and Catalysis

In the context of water oxidation catalysis, Garrido‐Barros et al. (2015) examined the role of ligands similar to N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(1-phenylethyl)oxalamide. The study provides insights into how such compounds can influence catalytic processes, particularly in water oxidation (Garrido‐Barros et al., 2015).

NMDA Receptor Antagonism

Research on NMDA receptor antagonists, such as the study by Tamiz et al. (1998), can shed light on the neurological applications of N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(1-phenylethyl)oxalamide, particularly in the context of neuropharmacology (Tamiz et al., 1998).

Propriétés

IUPAC Name |

N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-N'-(1-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-14(15-7-3-2-4-8-15)22-19(24)18(23)21-13-20(25)11-16-9-5-6-10-17(16)12-20/h2-10,14,25H,11-13H2,1H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYKGXXWBQJLQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2(CC3=CC=CC=C3C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(1-phenylethyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(2-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-fluorophenyl)propanamide](/img/structure/B3007838.png)

amino}-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3007839.png)

![2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-benzylacetamide](/img/structure/B3007843.png)

![Tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]-2-methylpiperazine-1-carboxylate](/img/structure/B3007846.png)

![1-[2-(1H-indol-3-yl)ethyl]-3-phenylurea](/img/structure/B3007854.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B3007856.png)

![2-(4-Methoxyphenoxy)-1-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]ethanone](/img/structure/B3007858.png)